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2-(3-Fluorophenyl)-2-morpholinoacetic acid
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Overview
Description
2-(3-Fluorophenyl)-2-morpholinoacetic acid is an organic compound that features a fluorinated phenyl ring and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-2-morpholinoacetic acid typically involves the reaction of 3-fluorophenylacetic acid with morpholine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-2-morpholinoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Drug Development
The compound has been studied for its potential as a therapeutic agent due to its structural characteristics that allow for modification and optimization. Its morpholino group contributes to improved solubility and bioavailability, making it an attractive candidate for drug formulation.
Case Study: Inhibitors of Proteasome Activity
Research has identified derivatives of 2-(3-Fluorophenyl)-2-morpholinoacetic acid as selective inhibitors of the human proteasome, particularly the chymotryptic activity (β5c) . These inhibitors have shown promise in treating various cancers by inducing apoptosis in malignant cells. The structure-activity relationship (SAR) studies have revealed that modifications at the phenyl ring significantly affect inhibitory potency.
Antimicrobial Properties
Studies have demonstrated the antimicrobial activity of related compounds, suggesting that this compound may exhibit similar properties. For instance, derivatives have shown effectiveness against bacteria such as Escherichia coli and Bacillus cereus, with minimal inhibitory concentration (MIC) values indicating significant antibacterial potential .
Anticancer Activity
Preliminary findings indicate that this compound may possess anticancer properties. In vitro studies have assessed its efficacy against various cancer cell lines, revealing promising results in inhibiting cell growth and promoting apoptosis . The National Cancer Institute's evaluation protocols have been employed to assess its cytotoxic effects, demonstrating a notable inhibition rate against tested tumor cells.
Pharmaceutical Formulations
Synthesis and Formulation Techniques
The synthesis of this compound involves several steps that can be optimized for large-scale production. Techniques such as microwave-assisted synthesis have been explored to enhance yield and reduce reaction times . The compound's stability and compatibility with various excipients are critical for developing effective pharmaceutical formulations.
Potential Therapeutic Uses
Neurological Disorders
Given the structural similarities to other pharmacologically active compounds, there is potential for exploring the use of this compound in treating neurological disorders. Research into its effects on neurotransmitter systems could reveal insights into its applicability in conditions such as depression or anxiety.
Data Summary Table
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-2-morpholinoacetic acid involves its interaction with specific molecular targets. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The morpholine moiety can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and stability.
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylacetic acid: A structurally similar compound that lacks the morpholine moiety.
2-(4-Fluorophenyl)-2-morpholinoacetic acid: A positional isomer with the fluorine atom at the para position on the phenyl ring.
2-(3-Chlorophenyl)-2-morpholinoacetic acid: A compound with a chlorine atom instead of fluorine on the phenyl ring.
Uniqueness
2-(3-Fluorophenyl)-2-morpholinoacetic acid is unique due to the presence of both the fluorine atom and the morpholine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-(3-Fluorophenyl)-2-morpholinoacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C12H14FNO3
- Molecular Weight : 239.25 g/mol
- IUPAC Name : this compound
- CAS Number : Not specified in the search results.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It is hypothesized that the compound may modulate various signaling pathways, potentially influencing processes such as inflammation and cellular proliferation.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. In a study involving morpholine derivatives, it was found that certain analogs possess significant antibacterial activity against various strains of bacteria, suggesting that this compound may also demonstrate similar effects .
Anticancer Potential
The compound has been investigated for its potential anticancer properties. Studies suggest that it could inhibit the growth of cancer cells by interfering with specific cellular pathways. For instance, molecular docking studies have shown that derivatives can bind to proteins involved in tumor progression, indicating a potential role as an anticancer agent .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has suggested that compounds with similar structures may exert protective effects on neuronal cells under stress conditions, which could have implications for treating neurodegenerative diseases .
Study on Antimicrobial Activity
A notable study tested the antimicrobial efficacy of morpholine derivatives in a rat model of pancreatitis. The results indicated that these compounds had a therapeutic effect, reducing inflammation and bacterial load in the subjects . This suggests that this compound may possess similar antimicrobial properties.
Cancer Cell Line Studies
In vitro studies using cancer cell lines have demonstrated that analogs of this compound can inhibit cell proliferation and induce apoptosis. These findings underscore the compound's potential as a lead candidate for further development in cancer therapy .
Data Summary Table
Parameter | Value |
---|---|
Molecular Formula | C12H14FNO3 |
Molecular Weight | 239.25 g/mol |
Antimicrobial Activity | Positive (in vitro) |
Anticancer Activity | Inhibits growth in cancer cell lines |
Neuroprotective Effects | Potentially protective |
Properties
Molecular Formula |
C12H14FNO3 |
---|---|
Molecular Weight |
239.24 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-2-morpholin-4-ylacetic acid |
InChI |
InChI=1S/C12H14FNO3/c13-10-3-1-2-9(8-10)11(12(15)16)14-4-6-17-7-5-14/h1-3,8,11H,4-7H2,(H,15,16) |
InChI Key |
WMLCDNYERRLQSF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C2=CC(=CC=C2)F)C(=O)O |
Origin of Product |
United States |
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